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molecular formula C12H16O2 B8755976 Ethyl 2-(p-tolyl)propanoate

Ethyl 2-(p-tolyl)propanoate

Cat. No. B8755976
M. Wt: 192.25 g/mol
InChI Key: YOMWWINHWVYWKU-UHFFFAOYSA-N
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Patent
US06699910B2

Procedure details

Under N2 atmosphere, a solution of ethyl p-tolyl-acetate (2.72 g, 15.2 mmol) in anhydrous THF (70 mL) was cooled to −40° C. and a solution of LDA (7.6 mL, 15.25 mmol) was added drop-wise over 30 minutes. The reaction mixture was stirred for 1 h, and methyl iodide (3.03 g, 21.30 mmol) was added drop-wise, followed by the addition of DMPU (1 mL). The reaction mixture was allowed to warm to rt, after 1 h and stirred overnight. The reaction mixture was poured into water (30 mL) and extracted with ethyl acetate (3×10 mL). The combined organic layers were washed with saturated NH4Cl solution (10 mL), 1 M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL), then dried over MgSO4, and concentrated in vacuo. The residue was distilled in high vacuo (bp. 59-63° C./0.2 mmHg) to furnish 2-p-tolyl-propionic acid ethyl ester (2.5 g, 86.0%) as an oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 7.18 (d, 2H, J=8.1), 7.10 (d, 2H, J=8.1), 4.09 (m, 2H), 3.67 (q, 1H, J=7.2), 2.29 (s, 3H), 1.47 (d, J=7.2 Hz, 3H), 1.20 (t, J=5.7 Hz, 3H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm) 174.71, 137.80, 136.63, 129.33, 129.14, 127.36, 60.66, 45.18, 21.05, 18.70, 14.15. [Lit. ref.: Ghosh, S.; Pardo, S. N.; Salomon, R. G. J. Org. Chem. 1982, 47, 4692-4702.].
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:3][CH:2]=1.[Li+].[CH3:15]C([N-]C(C)C)C.CI.CN1C(=O)N(C)CCC1>C1COCC1.O>[CH2:11]([O:10][C:8](=[O:9])[CH:7]([C:4]1[CH:3]=[CH:2][C:1]([CH3:13])=[CH:6][CH:5]=1)[CH3:15])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)OCC)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NH4Cl solution (10 mL), 1 M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in high vacuo (bp. 59-63° C./0.2 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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